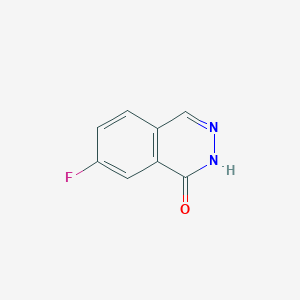

7-Fluorophthalazin-1(2H)-one

Description

Significance of Phthalazinone Heterocycles in Contemporary Chemical Studies

Phthalazinone and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry. nih.gov This versatile scaffold is a key structural feature in numerous bioactive compounds, demonstrating a wide array of pharmacological activities. nih.govosf.io The inherent chemical properties of the phthalazinone core allow for diverse substitutions, enabling the synthesis of large libraries of compounds for biological screening. researchgate.net

The significance of phthalazinones in contemporary research is underscored by their association with a multitude of biological targets. They have been investigated for their potential as:

Anticancer agents sci-hub.senih.gov

Anti-inflammatory and analgesic agents researchgate.netsapub.org

Anticonvulsant agents sapub.orgresearchgate.net

Antidiabetic agents nih.gov

Antihypertensive agents nih.gov

Antimicrobial agents osf.io

Notably, certain phthalazinone derivatives have progressed to clinical use. For instance, Azelastine is an antihistamine, and Hydralazine is used as an antihypertensive medication. researchgate.net A more recent and prominent example is Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, which features the phthalazinone core. nih.gov The success of such drugs has further fueled interest in the phthalazinone scaffold as a "privileged structure" in drug discovery. researchgate.net

The following table provides a summary of the diverse biological activities associated with the phthalazinone core:

| Biological Activity | Therapeutic Area | Reference |

| Anticancer | Oncology | sci-hub.senih.gov |

| Anti-inflammatory | Inflammation & Pain | researchgate.netsapub.org |

| Anticonvulsant | Neurology | sapub.orgresearchgate.net |

| Antidiabetic | Endocrinology | nih.gov |

| Antihypertensive | Cardiology | nih.gov |

| Antimicrobial | Infectious Diseases | osf.io |

| PARP Inhibition | Oncology | osf.iosci-hub.se |

Overview of Fluorinated Phthalazinones in Academic Investigations

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.govnih.gov Fluorination can modulate key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govmdpi.com When applied to the phthalazinone scaffold, this strategy has led to the development of potent and selective inhibitors for various enzymes.

Fluorinated phthalazinones have been a particular focus in the development of PARP inhibitors for cancer treatment. sci-hub.se The strategic placement of fluorine atoms on the phthalazinone ring system can lead to enhanced potency and improved pharmacokinetic properties. For example, some fluorinated phthalazinone derivatives have shown high potency in the treatment of cancers with specific genetic mutations, such as those involving BRCA1 and BRCA2. sci-hub.se

Research has demonstrated that the position of the fluorine substituent on the phthalazinone core is crucial for its biological activity. Different isomers, such as 6-fluorophthalazin-1(2H)-one and 8-fluorophthalazin-1(2H)-one, have also been synthesized and studied, each exhibiting unique properties. The investigation of these fluorinated analogues allows for a deeper understanding of the structure-activity relationships (SAR) within this class of compounds.

Historical Development of Phthalazinone Chemistry Relevant to Fluorination

The synthesis of phthalazinone derivatives has been a subject of chemical research for over a century. Early methods typically involved the condensation of hydrazine (B178648) with phthalic anhydride (B1165640) or its derivatives. sci-hub.sejst.go.jp One common synthetic route involves the reaction of 2-aroylbenzoic acids with hydrazine hydrate (B1144303). researchgate.net Over the years, more sophisticated and efficient synthetic methodologies have been developed, including multicomponent reactions. researchgate.net

The field of organofluorine chemistry began to flourish in the mid-20th century. e-bookshelf.denih.govjst.go.jp The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862. nih.gov Key developments, such as the Schiemann reaction for the synthesis of fluoroaromatic compounds, paved the way for the incorporation of fluorine into a wide range of organic molecules, including heterocycles. nih.gov

The convergence of phthalazinone chemistry and organofluorine chemistry is a more recent development, largely driven by the demands of modern drug discovery. The recognition of fluorine's beneficial effects on drug properties prompted chemists to explore the synthesis of fluorinated heterocycles. nih.govbeilstein-journals.org The development of new fluorinating reagents and synthetic methods has made the introduction of fluorine into complex molecules like phthalazinones more accessible, leading to the discovery of novel compounds with enhanced biological activities. nus.edu.sg This has been particularly evident in the quest for potent and selective PARP inhibitors, where fluorinated phthalazinones have played a significant role. sci-hub.se

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-6-2-1-5-4-10-11-8(12)7(5)3-6/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIFSAJTLJORDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309585 | |

| Record name | 7-Fluoro-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23928-52-1 | |

| Record name | 7-Fluoro-1(2H)-phthalazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23928-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 7 Fluorophthalazin 1 2h One Derivatives

Reactions Involving the Phthalazinone Core Structure

The phthalazinone core of 7-Fluorophthalazin-1(2H)-one presents several sites for chemical modification. The lactam functionality, consisting of a cyclic amide, is a key locus of reactivity. The nitrogen atom at the 2-position (N-2) can undergo a variety of reactions, most notably alkylation and arylation. These transformations are crucial for the synthesis of diverse derivatives with potential pharmacological applications.

N-alkylation of the phthalazinone ring is typically achieved by treating the parent compound with an alkyl halide in the presence of a base. The choice of base and solvent is critical for the success of these reactions, with common systems including potassium carbonate in dimethylformamide (DMF) or sodium hydride in tetrahydrofuran (B95107) (THF). The reaction proceeds via deprotonation of the N-H bond to form a nucleophilic anion, which then displaces the halide from the alkylating agent.

Similarly, N-arylation can be accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method allows for the introduction of a wide range of aryl and heteroaryl substituents at the N-2 position. The reaction typically employs a palladium or copper catalyst, a suitable ligand, and a base.

The carbonyl group of the phthalazinone core can also participate in reactions, although it is generally less reactive than a typical ketone carbonyl due to the resonance delocalization of the adjacent nitrogen's lone pair of electrons. Nevertheless, it can be a site for reduction or for the introduction of other functional groups under specific conditions.

| Reaction Type | Reagents and Conditions | Product |

| N-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3), Solvent (e.g., DMF) | 2-Alkyl-7-fluorophthalazin-1(2H)-one |

| N-Arylation | Aryl halide, Pd or Cu catalyst, Ligand, Base | 2-Aryl-7-fluorophthalazin-1(2H)-one |

Transformations and Stability of the Fluorine Atom

The fluorine atom at the 7-position significantly influences the electronic properties and reactivity of the benzene (B151609) ring portion of the molecule. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I). studypug.com This effect deactivates the aromatic ring towards electrophilic substitution. lumenlearning.comlibretexts.orghrpatelpharmacy.co.inlibretexts.org However, fluorine can also donate electron density through a resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. hrpatelpharmacy.co.in In the case of this compound, the strong deactivating nature of the phthalazinone ring system, coupled with the inductive effect of fluorine, makes electrophilic aromatic substitution challenging.

A more significant aspect of the fluorine atom's reactivity is its potential for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the phthalazinone core and the fluorine atom itself makes the carbon atom to which the fluorine is attached (C-7) electrophilic. This facilitates the displacement of the fluoride (B91410) ion by strong nucleophiles. The stability of the C-F bond is therefore context-dependent. While generally a strong bond, in this electron-deficient system, it can be a site for substitution.

Typical nucleophiles that can displace the fluorine atom include alkoxides, phenoxides, and amines. These reactions often require elevated temperatures and polar aprotic solvents to proceed at a reasonable rate. The resulting products are 7-substituted phthalazinone derivatives, which can be valuable intermediates for further functionalization.

| Transformation | Reagents and Conditions | Product |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., NaOCH3, R2NH), Polar aprotic solvent (e.g., DMSO, DMF), Heat | 7-Methoxyphthalazin-1(2H)-one or 7-(Dialkylamino)phthalazin-1(2H)-one |

Reactivity of Peripheral Substituents and Linkers

The reactivity of any peripheral substituents or linkers attached to the this compound scaffold will be modulated by the electronic environment of the core structure. The electron-withdrawing character of the 7-fluorophthalazinone ring system will have a pronounced effect on the reactivity of adjacent functional groups. medcraveonline.com

For instance, if an alkyl group is attached to the aromatic ring, the benzylic protons will be more acidic and thus more susceptible to oxidation or deprotonation-alkylation reactions. msu.edu An amino group substituent on the ring would have its basicity and nucleophilicity reduced due to the electron-withdrawing nature of the core. Conversely, a nitro group's electron-withdrawing power would be additive to that of the core, making any associated aromatic ring extremely electron-deficient.

Linkers attached to the N-2 position are also influenced. For example, if the N-2 substituent is a benzyl (B1604629) group, the methylene (B1212753) protons will be more acidic than in toluene. If the substituent is an ester-containing chain, the ester's susceptibility to hydrolysis can be influenced by the steric and electronic effects of the bulky phthalazinone ring. Understanding these electronic modulations is key to designing multi-step synthetic sequences involving this compound derivatives.

| Peripheral Substituent | Position | Predicted Reactivity |

| -CH3 | Aromatic Ring | Increased acidity of benzylic protons |

| -NH2 | Aromatic Ring | Reduced basicity and nucleophilicity |

| -NO2 | Aromatic Ring | Enhanced electron-withdrawing character |

| -CH2-Ph | N-2 | Increased acidity of methylene protons |

Applications of 7 Fluorophthalazin 1 2h One As a Synthetic Intermediate

Precursor in the Synthesis of Complex Nitrogen Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental components of a vast array of natural products and synthetic compounds, many of which possess significant biological activity. openmedicinalchemistryjournal.com The phthalazinone structure inherent in 7-Fluorophthalazin-1(2H)-one serves as a robust platform for the elaboration into more complex, polycyclic nitrogen heterocyclic systems. apolloscientific.co.ukambeed.com

The reactivity of the phthalazinone ring system, particularly at the nitrogen positions and the benzenoid ring, allows for a variety of chemical transformations. The fluorine atom at the 7-position can influence the electronic properties of the ring system, potentially enhancing reactivity or conferring unique properties to the final compounds. bldpharm.com

Research has demonstrated that phthalazinone derivatives can be utilized in the synthesis of fused heterocyclic systems. For instance, the condensation of substituted phthalazinones with other heterocyclic precursors can lead to the formation of novel polycyclic structures with potential applications in materials science and medicinal chemistry. The synthesis of such complex systems often involves multi-step reaction sequences where the phthalazinone moiety acts as a key building block.

Intermediate for the Construction of Biologically Active Molecular Scaffolds

The phthalazinone scaffold is a well-established pharmacophore found in a number of biologically active compounds. nih.govmdpi.com Notably, this compound and its derivatives have been instrumental in the development of potent inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. google.comgoogleapis.com PARP inhibitors have garnered significant attention as targeted therapies for cancers with specific DNA repair deficiencies. google.comgoogleapis.com

Patents have disclosed the synthesis of various PARP inhibitors where the this compound moiety is a core structural element. google.comgoogle.com In these syntheses, the nitrogen at the 2-position of the phthalazinone ring is typically functionalized, often with a substituted benzyl (B1604629) group, to generate the final active molecule. nih.gov The fluorine atom is strategically retained in the final structure, likely to enhance binding affinity to the target enzyme or to improve pharmacokinetic properties.

The following table provides examples of biologically active molecules synthesized using a fluorophthalazinone core, highlighting the precursor and the resulting complex molecule.

| Precursor | Synthesized Biologically Active Molecule | Therapeutic Target |

| 4-((3-Formyl-4-fluorobenzyl)phthalazin-1(2H)-one | 4-((4-((4-fluoro-3-(piperazine-1-carbonyl)phenyl)amino)quinazolin-7-yl)oxy)phthalazin-1(2H)-one | PARP1/PARP2 |

| This compound | 4-((3',4'-Diamino-6-fluoro-[1,1'-biphenyl]-3-yl)methyl)-7-fluorophthalazin-1(2H)-one | PARP1/PARP2/Tubulin |

| 8-Fluorophthalazin-1(2H)-one | 4-((4-fluoro-3-(4-oxido-1-(pyrimidin-2-yl)-1,4-azaphosphinan-4-yl)benzyl)-8-fluorophthalazin-1(2H)-one | PARP |

Table 1: Examples of Biologically Active Molecules Derived from Fluorophthalazinone Precursors. google.comgoogleapis.com

Role in the Preparation of Fluorescent Probes and Imaging Agents

Fluorescent probes are indispensable tools in biological research and medical diagnostics, enabling the visualization of cellular processes and the detection of specific biomolecules. thermofisher.com The development of novel fluorophores with tailored properties is an active area of research. Heterocyclic compounds, particularly those containing nitrogen, often form the core of fluorescent molecules due to their favorable photophysical properties. nih.govnih.gov

While direct examples of this compound being used in commercially available fluorescent probes are not widely documented, its structural characteristics suggest its potential as a valuable scaffold in this field. The phthalazinone system is a conjugated heterocyclic ring system, a common feature in many fluorophores. The presence of the fluorine atom can modulate the electronic structure, potentially influencing the absorption and emission wavelengths of a derived probe. mtu.edumdpi.com

The synthesis of fluorescent probes often involves the covalent attachment of a fluorophore to a recognition moiety that selectively binds to a target of interest. thermofisher.com The phthalazinone core of this compound can be chemically modified to introduce reactive functional groups, allowing for its conjugation to biomolecules or other targeting ligands. For example, functionalization at the nitrogen or aromatic ring could provide a handle for linking to peptides, antibodies, or small molecules, thereby directing the fluorescent scaffold to a specific biological location.

The general strategy for creating such probes would involve utilizing the inherent fluorescence of a functionalized phthalazinone or using it as a building block to construct a more complex, highly fluorescent molecule. The principles of photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET) are often employed in the design of "smart" probes that exhibit a change in fluorescence upon binding to their target. The phthalazinone scaffold could potentially be integrated into such systems.

Spectroscopic Characterization and Advanced Analytical Methodologies for 7 Fluorophthalazin 1 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy stands as a cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and coupling of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 7-Fluorophthalazin-1(2H)-one, specific signals corresponding to the aromatic and amine protons are expected. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The exact chemical shifts (δ) are influenced by the electron-withdrawing nature of the fluorine atom and the phthalazinone ring system.

A representative, though not specific to this exact molecule, ¹H NMR spectrum of a related fluorinated phthalazinone derivative, 2-(4-(2-chlorophenyl)thiazol-2-yl)-8-fluorophthalazin-1(2H)-one, showed aromatic proton signals in the range of δ 7.96-8.51 ppm. scispace.com For this compound, one would anticipate signals for the protons on the fluorinated benzene (B151609) ring and the adjacent heterocyclic ring. The NH proton of the lactam moiety is expected to appear as a broad singlet, with its chemical shift being solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 8.2 - 8.4 | d | ~8.0 (³JHH) |

| H-5 | 7.6 - 7.8 | t | ~8.0 (³JHH), ~2.5 (⁴JHF) |

| H-6 | 7.4 - 7.6 | dd | ~8.0 (³JHH), ~9.0 (³JHF) |

| H-8 | 7.9 - 8.1 | dd | ~8.0 (³JHH), ~5.0 (⁴JHF) |

| NH | 12.0 - 13.0 | br s | - |

Note: The predicted values are illustrative and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. masterorganicchemistry.com Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

For this compound, the spectrum would display signals for the eight carbon atoms of the phthalazinone core. The carbon atom bonded to the fluorine (C-7) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbonyl carbon (C-1) is expected to resonate at a significantly downfield chemical shift due to the deshielding effect of the adjacent oxygen and nitrogen atoms. A related compound, 6-(tert-butyl)-8-fluorophthalazin-1(2H)-one, provides a reference for the expected chemical shifts in a fluorinated phthalazinone system. capot.comchemscene.com

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-1 | 160 - 165 | - |

| C-4 | 130 - 135 | ~3-5 (³JCF) |

| C-4a | 125 - 130 | ~8-10 (²JCF) |

| C-5 | 120 - 125 | ~20-25 (²JCF) |

| C-6 | 115 - 120 | ~20-25 (³JCF) |

| C-7 | 160 - 165 (d) | ~240-260 (¹JCF) |

| C-8 | 110 - 115 | ~8-10 (²JCF) |

| C-8a | 140 - 145 | ~2-4 (⁴JCF) |

Note: The predicted values are illustrative and can vary based on the solvent and experimental conditions. 'd' indicates a doublet due to C-F coupling.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. pbsiddhartha.ac.in For this compound, COSY would show correlations between adjacent protons on the aromatic rings, helping to trace the connectivity of the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. scribd.com This is a powerful tool for assigning the signals of protonated carbons by linking the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). mdpi.com This is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For instance, correlations from the NH proton to nearby carbons would confirm their proximity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are bonded. scribd.com This can be used to confirm through-space interactions and to determine the stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. miamioh.edu It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. savemyexams.comwhitman.eduyoutube.com

For this compound (C₈H₅FN₂O), the high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺) corresponding to its exact mass. The presence of a single fluorine atom is readily identifiable from the isotopic pattern.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. ajgreenchem.com Common fragmentation pathways for phthalazinone derivatives may include the loss of small neutral molecules such as CO, N₂, and HCN. The stability of the aromatic rings would likely result in prominent fragment ions corresponding to the fluorinated benzene and pyridazinone ring systems.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

| [M]⁺ | 164.04 | Molecular Ion |

| [M-CO]⁺ | 136.04 | Loss of Carbon Monoxide |

| [M-N₂]⁺ | 136.04 | Loss of Nitrogen |

| [C₇H₄FN]⁺ | 121.03 | Fragment from ring cleavage |

| [C₆H₄F]⁺ | 95.03 | Fluorophenyl cation |

Note: The fragmentation pattern can be influenced by the ionization method used.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. libretexts.org The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a characteristic spectrum for different functional groups. thermofisher.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups. libretexts.orgmdpi.com

N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the lactam ring.

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group (C=O) in the lactam will appear around 1650-1690 cm⁻¹.

C=N Stretch: The stretching vibration of the C=N bond within the heterocyclic ring is expected in the 1600-1640 cm⁻¹ region.

C-F Stretch: A strong absorption band due to the C-F stretching vibration is typically observed in the range of 1000-1300 cm⁻¹. spectroscopyonline.com

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations are found in the 1400-1600 cm⁻¹ region. libretexts.org

Interactive Data Table: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Medium, Broad | N-H Stretch (lactam) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 1650 - 1690 | Strong, Sharp | C=O Stretch (lactam) |

| 1600 - 1640 | Medium | C=N Stretch |

| 1400 - 1600 | Medium to Strong | Aromatic C=C Stretch |

| 1000 - 1300 | Strong | C-F Stretch |

Note: The exact positions and intensities of the peaks can be influenced by the physical state of the sample (e.g., solid, solution) and intermolecular interactions.

Raman Spectroscopy (Including Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS))

Raman spectroscopy serves as a powerful, non-invasive technique for obtaining a structural fingerprint of molecules by probing their vibrational modes. wikipedia.org For this compound, the Raman spectrum is expected to exhibit characteristic peaks corresponding to the vibrations of its constituent functional groups. Key expected spectral features would include:

C=C stretching vibrations of the benzene and pyrimidine (B1678525) rings.

C-H stretching and bending modes .

C=O stretching of the ketone group.

N-H and C-N vibrations within the phthalazinone core.

C-F stretching vibration , which is typically found in a specific region of the spectrum and can be a strong indicator of fluorination.

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a technique that dramatically enhances the Raman signal of molecules adsorbed onto a roughened metal surface, often made of silver or gold. wikipedia.orgedinst.com This enhancement, which can be in the order of 10¹⁰ to 10¹¹, allows for the detection of even single molecules. wikipedia.orgaps.org For this compound, SERS could be employed to:

Achieve a much stronger Raman signal than conventional Raman spectroscopy, facilitating easier detection and structural analysis, especially at low concentrations.

Provide insights into the orientation of the molecule on the metal surface, as the enhancement is dependent on the proximity and orientation of the vibrational modes to the surface. nih.gov

Tip-Enhanced Raman Spectroscopy (TERS)

TERS combines the high sensitivity of SERS with the high spatial resolution of scanning probe microscopy (SPM). wikipedia.orgnih.gov A metallic tip is used to locally enhance the Raman signal at the apex, allowing for chemical imaging with nanoscale resolution. wikipedia.orghoriba.com The applications of TERS for this compound could include:

Mapping the chemical composition of a surface with high spatial resolution, potentially identifying the distribution of the compound in a heterogeneous sample. wikipedia.org

Studying the vibrational properties of individual molecules or small clusters of molecules. aps.org

| Technique | Principle | Potential Application for this compound |

| Raman Spectroscopy | Inelastic scattering of monochromatic light to probe molecular vibrations. wikipedia.org | Provides a structural fingerprint of the molecule. wikipedia.org |

| SERS | Enhancement of Raman signal for molecules adsorbed on a nanostructured metal surface. wikipedia.orgedinst.com | Ultrasensitive detection and analysis of molecular orientation on surfaces. wikipedia.orgnih.gov |

| TERS | Localized Raman signal enhancement at the apex of a metallic SPM tip. wikipedia.orghoriba.com | Nanoscale chemical imaging and single-molecule spectroscopy. wikipedia.orgaps.org |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. msu.edulibretexts.org The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its conjugated π-electron system. The presence of the fluorophthalazinone core, with its aromatic and heterocyclic rings, will give rise to distinct absorption maxima (λmax). The position and intensity of these bands are influenced by the electronic structure of the molecule. For instance, the conjugation of double bonds within the molecule typically shifts the absorption maximum to longer wavelengths. msu.edu

| Property | Description | Expected Data for this compound |

| λmax (nm) | Wavelength(s) of maximum absorbance. | Dependent on solvent and concentration, expected in the UV range due to the aromatic system. |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Values will be specific to each absorption band. |

Fluorescence Spectroscopy in Photophysical Characterization

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed photons. edinst.com This emission occurs as the molecule returns from an excited electronic state to its ground state. The photophysical properties of this compound, such as its quantum yield and fluorescence lifetime, can be determined using this method. The introduction of a fluorine atom can influence the fluorescence properties of the molecule. The fluorescence spectrum will show emission maxima at wavelengths longer than the absorption maxima (a phenomenon known as the Stokes shift). The intensity and position of the emission can be affected by the solvent polarity. scielo.org.mx

| Photophysical Property | Description | Significance for this compound |

| Emission Maximum (λem) | Wavelength of maximum fluorescence intensity. | Characterizes the emitted light and is related to the energy gap between the excited and ground states. |

| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | Indicates the efficiency of the fluorescence process. |

| Fluorescence Lifetime (τF) | The average time the molecule spends in the excited state before returning to the ground state. | Provides information about the rates of radiative and non-radiative decay processes. |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is a primary technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. unizar-csic.esanton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This information is crucial for understanding the solid-state packing and hydrogen-bonding networks, which can influence the compound's physical properties.

| Crystallographic Parameter | Description |

| Crystal System | The symmetry classification of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between chemical bonds. |

| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and π-π stacking interactions in the solid state. |

Elemental Analysis (EA) in Compound Characterization

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. pcdn.cothermofisher.com For this compound, with the chemical formula C₈H₅FN₂O, elemental analysis would be used to experimentally verify the mass percentages of carbon, hydrogen, and nitrogen. The results are typically compared with the theoretically calculated percentages to confirm the purity and elemental composition of the synthesized compound.

| Element | Theoretical Mass % | Experimental Mass % |

| Carbon (C) | 58.54 | Typically within ±0.4% of the theoretical value for a pure sample. |

| Hydrogen (H) | 3.07 | Typically within ±0.4% of the theoretical value for a pure sample. |

| Nitrogen (N) | 17.07 | Typically within ±0.4% of the theoretical value for a pure sample. |

| Fluorine (F) | 11.57 | Not typically determined by standard CHN analysis. |

| Oxygen (O) | 9.75 | Often determined by difference. |

Computational and Theoretical Investigations of 7 Fluorophthalazin 1 2h One and Analogues

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. By solving the Schrödinger equation, these techniques can predict a wide range of molecular characteristics from first principles. wikipedia.orgnumberanalytics.com

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govunige.ch This method is used to optimize molecular geometries and to understand the relationship between the structure of phthalazinone derivatives and their properties. researchgate.net DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been successfully employed to determine the molecular geometry and vibrational frequencies of phthalazinone and its derivatives. researchgate.netchemmethod.com The results from these calculations, including bond lengths and angles, show excellent agreement with experimental data. researchgate.net

DFT is also instrumental in exploring the electronic properties of these compounds, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecules. mdpi.com For instance, in phthalazine (B143731) derivatives, the HOMO is often localized on the aryl substituent, while the LUMO is on the phthalazine moiety. mdpi.com These calculations provide a theoretical framework for designing molecules with specific electronic characteristics.

Table 1: Calculated Molecular Properties of Phthalazinone Derivatives using DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phthalazin-1(2H)-one | -6.54 | -1.23 | 5.31 |

| 4-Aryl phthalazin-1(2H)-one | -6.21 | -1.58 | 4.63 |

| 7-Methoxy-2H-phthalazin-1-one | -6.32 | -1.45 | 4.87 |

Note: The values presented are illustrative and can vary based on the specific derivative and computational method used.

Ab Initio Methods in Elucidating Fundamental Chemical Behavior

Ab initio methods, which are based on first principles without empirical parameters, offer a high level of accuracy in predicting molecular properties. wikipedia.orgnumberanalytics.com Hartree-Fock (HF) is the simplest ab initio method, providing a foundational understanding of the electronic structure. wikipedia.orgunige.ch However, for more accurate results, post-Hartree-Fock methods like Møller-Plesset perturbation theory and coupled-cluster theory are often employed to account for electron correlation. unige.ch

These methods have been used to study the tautomeric equilibrium of the phthalazinone ring in both the gas phase and in solution. chemmethod.com Such studies are crucial for understanding the stability and reactivity of these compounds under different environmental conditions. Ab initio calculations have also been applied to investigate the molecular structure and vibrational spectra of phthalazine and its derivatives, providing data that complements and validates experimental findings. researchgate.netthieme-connect.de

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for investigating the interactions between small molecules and biological macromolecules, as well as for understanding the dynamic behavior of these systems.

Ligand-Protein Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.govbiorxiv.org This method is extensively used to study the interaction of phthalazinone derivatives with their biological targets, such as poly(ADP-ribose) polymerase (PARP). rhhz.netingentaconnect.commdpi.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. ingentaconnect.com

For example, docking studies of phthalazinone derivatives into the active site of PARP-1 have shown that the phthalazinone core can form critical hydrogen bonds with amino acid residues, which is a key factor for their inhibitory activity. ingentaconnect.commdpi.com These studies guide the design of new inhibitors with improved potency and selectivity. mdpi.comresearchgate.net The binding modes predicted by docking can be further validated and refined using molecular dynamics simulations. mdpi.com

Table 2: Key Interactions of Phthalazinone Derivatives with PARP-1 from Docking Studies

| Derivative | Interacting Residues | Type of Interaction |

|---|---|---|

| Olaparib Analogue | DA12, DG13 | Hydrogen Bonds |

| Compound 30 | His438, Trp82 | Hydrogen Bonds, Hydrophobic |

| Quinoxaline-based | - | Favorable interactions |

Note: The specific interacting residues can vary depending on the derivative and the specific crystal structure of the protein used.

Computational Structure-Activity Relationship (SAR) Analysis

Computational Structure-Activity Relationship (SAR) analysis aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For phthalazinone derivatives, SAR studies are crucial for identifying the structural features that contribute to their therapeutic effects, such as anti-inflammatory or anticancer activities. nih.govmdpi.comesmed.org

By systematically modifying different parts of the phthalazinone scaffold, such as the substituents on the phenyl ring or at the N2 and C4 positions, researchers can develop models that predict the activity of new, unsynthesized compounds. nih.govmdpi.com For instance, studies have shown that the introduction of certain functional groups can significantly enhance the inhibitory potency of phthalazinone derivatives against specific enzymes. researchgate.netnih.gov These computational SAR analyses, often combined with molecular docking, provide a rational basis for lead optimization in drug discovery. nih.govosf.io

Conformational Analysis and Molecular Recognition Dynamics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ethz.chmdpi.comyoutube.com Understanding the conformational preferences of 7-Fluorophthalazin-1(2H)-one and its analogues is essential for comprehending their molecular recognition by biological targets. The conformation of a molecule can significantly influence its ability to fit into a binding site and thus affect its biological activity. ethz.ch

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including conformational changes and ligand-protein interactions. mdpi.com MD simulations can reveal the dynamic process of molecular recognition, showing how a ligand adapts its conformation to bind to a receptor and how the protein might also undergo conformational changes to accommodate the ligand. These simulations offer a more complete picture of the binding event than static docking studies alone and are invaluable for understanding the intricacies of drug-receptor interactions. mdpi.com

Prediction and Interpretation of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. By simulating spectra, researchers can gain insights into the molecule's vibrational modes, electronic transitions, and the influence of its substituents on these properties. These theoretical predictions are invaluable for assigning experimental spectra and understanding the underlying molecular structure and electronics.

Simulated Vibrational Spectra (e.g., IR, Raman)

The vibrational spectra of a molecule, specifically infrared (IR) and Raman spectra, offer a fingerprint based on the molecule's fundamental vibrations. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these vibrational frequencies and their corresponding intensities.

A comprehensive computational study on the parent molecule, 1(2H)-phthalazinone, using DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, provides a foundational dataset for understanding the vibrational modes of its derivatives. researchgate.net The key vibrational modes are associated with the stretching and bending of specific bonds within the molecule, such as the C=O, N-H, C-N, and C-H groups.

For 1(2H)-phthalazinone, the most intense IR absorption is typically the C=O stretching vibration, calculated to be around 1700-1750 cm⁻¹. The N-H stretching vibration appears as a sharp band at higher wavenumbers, generally above 3400 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are found in the 3000-3100 cm⁻¹ region, while various C-C and C-N stretching and bending vibrations populate the fingerprint region (below 1600 cm⁻¹). researchgate.net

The introduction of a fluorine atom at the 7-position of the phthalazinone core is expected to induce noticeable shifts in the vibrational spectra. The primary effects of the fluorine substituent would be:

Inductive Effect : Fluorine's high electronegativity withdraws electron density from the benzene (B151609) ring, which can alter the bond strengths and force constants of nearby bonds. This would likely cause a slight blue shift (increase in frequency) for some ring vibrations.

Mass Effect : The heavier mass of fluorine compared to hydrogen will lead to a red shift (decrease in frequency) for vibrational modes that involve significant displacement of the C7 atom, most notably the C-F stretching and bending modes themselves.

Vibrational Coupling : The C-F vibrational modes can couple with other vibrations in the molecule, leading to more complex changes in the spectral pattern. The C-F stretching vibration is typically expected to appear as a strong band in the IR spectrum, usually in the 1000-1400 cm⁻¹ range.

Below is a table summarizing key predicted vibrational frequencies for the parent 1(2H)-phthalazinone, which serves as a baseline for interpreting the spectra of its 7-fluoro analog.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for 1(2H)-phthalazinone researchgate.net | Expected Influence of 7-Fluoro Substitution |

|---|---|---|

| N-H Stretch | ~3438 | Minimal change expected |

| Aromatic C-H Stretch | 3050 - 3100 | Minor shifts due to inductive effects |

| C=O Stretch | ~1747 | Slight frequency shift due to altered ring electronics |

| C=N Stretch | ~1660 | Potential shift due to electronic perturbation |

| Aromatic C=C Stretch | 1500 - 1600 | Shifts and changes in intensity due to symmetry breaking and electronic effects |

| C-F Stretch | Not Applicable | Strong, characteristic band expected around 1000-1400 cm⁻¹ |

| C-H in-plane bend | 1100 - 1300 | Coupling with C-F modes possible |

| C-H out-of-plane bend | 750 - 900 | Pattern will change due to substitution |

Electronic Excitation Spectra Predictions (e.g., UV-Vis, Fluorescence)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectra. nih.govnih.govmdpi.com These calculations can also provide information about the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer.

For the parent 1(2H)-phthalazinone, TD-DFT calculations predict several electronic transitions in the UV region. researchgate.net The primary transitions are typically of the π → π* type, involving the promotion of an electron from a filled π-bonding orbital to an empty π-antibonding orbital within the aromatic system. researchgate.nettandfonline.com Transitions involving non-bonding (n) electrons, such as those on the oxygen and nitrogen atoms, to π orbitals (n → π*) are also predicted, usually at longer wavelengths (lower energy) but with much lower intensity.

The introduction of a fluorine atom at the 7-position would be expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, depending on the nature of the electronic transition. Fluorine can act as a weak π-donor through its lone pairs (mesomeric effect) and a strong σ-acceptor due to its electronegativity (inductive effect). These competing effects can subtly alter the energies of the frontier molecular orbitals (HOMO and LUMO) involved in the electronic transitions. Computational studies on other fluorinated aromatic compounds have shown that fluorination can lead to shifts in the UV-Vis absorption bands. mdpi.com

A TD-DFT study on 1(2H)-phthalazinone identified the main electronic transitions and their character. researchgate.net A similar approach for this compound would elucidate the specific impact of the fluorine atom on its electronic spectrum.

| Transition Type | Predicted λmax (nm) for 1(2H)-phthalazinone researchgate.net | Nature of Transition | Expected Influence of 7-Fluoro Substitution |

|---|---|---|---|

| S0 → S1 | ~300 - 320 | π → π | Likely shift in λmax due to perturbation of π-system orbitals |

| S0 → S2 | ~270 - 290 | π → π | Shift in λmax and change in oscillator strength possible |

| S0 → Sn | ~220 - 250 | π → π | Complex changes due to interaction with higher energy orbitals |

| n → π | Longer wavelength, low intensity | Promotion of lone pair electron | Energy of non-bonding orbitals may be lowered, causing a hypsochromic (blue) shift |

Theoretical Analysis of Fluorine's Stereoelectronic and Inductive Effects

The substitution of a hydrogen atom with fluorine in an organic molecule introduces profound changes in its physical and chemical properties. These changes are rooted in the unique stereoelectronic and inductive effects of the fluorine atom. selcuk.edu.tr

Inductive Effect: Fluorine is the most electronegative element, and its presence on the phthalazinone ring system exerts a strong electron-withdrawing inductive effect (-I effect). This effect involves the polarization of the C-F sigma bond, which leads to a cascade of polarization along the carbon skeleton. In this compound, this will decrease the electron density of the benzene portion of the molecule. This has several consequences:

Bond Lengths : The C-F bond itself is very strong and short. The adjacent C-C bonds within the aromatic ring may also experience slight changes in length due to the altered electron distribution.

Reactivity : The electron-deficient nature of the fluorinated ring can influence its susceptibility to nucleophilic or electrophilic attack compared to the unsubstituted parent compound.

Stereoelectronic Effects: These effects relate to how the electronic properties of a substituent influence the molecule's conformation and stability. For fluorine, key stereoelectronic effects include:

Hyperconjugation : While fluorine is strongly electron-withdrawing inductively, it can also act as a weak electron donor through hyperconjugation. The lone pairs on the fluorine atom can donate electron density into the antibonding (σ*) orbitals of adjacent C-C bonds. This interaction, though generally weaker than the inductive effect, can influence conformational preferences and bond properties.

Biological and Biochemical Mechanism Focused Studies of 7 Fluorophthalazin 1 2h One Derivatives

Mechanisms of Enzyme Inhibition by Phthalazinone Derivatives

Phthalazinone derivatives have emerged as a versatile scaffold for the design of potent and selective enzyme inhibitors. Their chemical structure allows for modifications that can be tailored to interact with the active sites of specific enzymes, leading to the modulation of their catalytic activity. This section will explore the mechanistic pathways through which these compounds exert their inhibitory effects on two crucial enzyme families: PARPs and BTK.

Poly(ADP-ribose) Polymerase (PARP) Inhibition Pathways

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for various cellular processes, including DNA repair, genomic stability, and apoptosis. researchgate.net The inhibition of PARP, particularly PARP1, has become a promising therapeutic strategy for treating cancers, especially those with deficiencies in DNA repair pathways. researchgate.netfrontiersin.org Phthalazinone-based PARP inhibitors function by competing with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the catalytic site. frontiersin.org This competitive inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for recruiting other DNA repair proteins to sites of DNA damage. frontiersin.org

A number of phthalazinone derivatives have been specifically designed and synthesized as potent inhibitors of PARP1. nih.gov These compounds often feature a core phthalazinone structure, which serves as a pharmacophore that mimics the nicotinamide portion of NAD+, allowing them to bind to the enzyme's active site. nih.gov For instance, research has led to the development of novel phthalazinone derivatives that exhibit high inhibitory activity against the PARP1 enzyme, with some compounds showing IC₅₀ values of less than 0.2 nM. nih.gov The inhibition of PARP1 by these derivatives leads to an accumulation of single-strand DNA breaks, which, in cancer cells with deficient homologous recombination repair (such as those with BRCA1/2 mutations), results in cell death. frontiersin.org

While PARP1 is the most studied member of the PARP family, PARP2 also plays a role in DNA repair and genomic stability. Some phthalazinone derivatives have been shown to inhibit PARP2. google.com The structural similarities between the NAD+ binding domains of PARP1 and PARP2 allow for the design of inhibitors that can target both enzymes. Talazoparib (B560058), a tetrahydropyridophthalazinone, is a potent inhibitor of both PARP1 and PARP2, with Kᵢ values of 1.2 nM and 0.87 nM, respectively. researchgate.net The unique stereospecific structure of talazoparib facilitates extensive binding interactions with both PARP1 and PARP2 proteins. researchgate.net

The development of dual inhibitors targeting both PARP1 and PARP2 is an active area of research. google.comtandfonline.com The rationale behind this approach is that simultaneous inhibition of both enzymes may lead to a more profound and durable anti-tumor response. researchgate.net Several phthalazinone derivatives have been identified as dual PARP1/PARP2 inhibitors. google.com These compounds are designed to fit within the catalytic pockets of both enzymes, leading to their inhibition. researchgate.net For example, a series of tetrahydropyridophthlazinones has been developed as potent dual inhibitors of PARP1 and PARP2. researchgate.net The ability of these compounds to inhibit both enzymes contributes to their cytotoxic effects in cancer cells.

Table 1: PARP Inhibition by Phthalazinone Derivatives

| Compound/Derivative Class | Target(s) | Potency (IC₅₀ or Kᵢ) | Key Findings | Reference(s) |

| DLC-1-6 | PARP1 | <0.2 nM (IC₅₀) | High inhibitory activity against PARP1 enzyme. | nih.gov |

| Talazoparib | PARP1, PARP2 | Kᵢ = 1.2 nM (PARP1), Kᵢ = 0.87 nM (PARP2) | Potent dual inhibitor with extensive binding interactions. | researchgate.net |

| Phthalazinone Acridine Derivatives | PARP, Topo II | Good PARP1 inhibitory activities | Dual inhibition of PARP and Topoisomerase II. | researchgate.net |

| Tetrahydropyridophthlazinones | PARP1, PARP2 | Not specified | Novel series of potent dual PARP1/2 inhibitors. | researchgate.net |

Bruton's Tyrosine Kinase (BTK) Inhibition Studies

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and the development and function of B-cells. nih.govresearchgate.net As such, BTK has become an important therapeutic target for B-cell malignancies and autoimmune diseases. researchgate.net Phthalazinone derivatives have been investigated as inhibitors of BTK, with a focus on developing non-covalent inhibitors. nih.gov

Non-covalent BTK inhibitors represent a newer class of drugs that bind to the enzyme through reversible, non-covalent interactions. nih.gov Unlike covalent inhibitors that form a permanent bond with a cysteine residue in the active site, non-covalent inhibitors offer the potential for a different safety profile and may be effective against resistance mutations that can arise with covalent inhibitors. nih.gov

Derivatives of 8-fluorophthalazin-1(2H)-one have been specifically developed as inhibitors of BTK activity. nih.govwipo.int These compounds are designed to interact with the active site of BTK through hydrogen bonds and van der Waals forces. nih.gov The binding of these inhibitors prevents the autophosphorylation and activation of BTK, thereby blocking downstream signaling pathways that are essential for B-cell proliferation and survival. nih.gov Research has focused on optimizing the structure of these phthalazinone derivatives to achieve high potency and selectivity for BTK. For instance, the combination of a phthalazinone moiety with other chemical groups has led to the identification of potent BTK inhibitors with IC₅₀ values in the low nanomolar range. nih.gov

Table 2: BTK Inhibition by Phthalazinone Derivatives

| Compound/Derivative Class | Inhibition Type | Potency (IC₅₀) | Key Findings | Reference(s) |

| 8-Fluorophthalazin-1(2H)-one derivatives | Non-covalent | Not specified | Inhibit BTK activity and may be useful for treating immune disorders. | nih.govwipo.int |

| (t-butyl)-phthalazinone derivative (Compound 37) | Non-covalent | 2.4 nM | Potent BTK inhibitor with excellent physicochemical properties and kinase selectivity. | nih.gov |

MEK (MAPK/ERK Kinase) Inhibition Signaling Pathways

No information was found in the search results to indicate that 7-Fluorophthalazin-1(2H)-one or its derivatives are involved in the inhibition of MEK signaling pathways.

Cbl-b E3 Ligase Inhibition Mechanisms

No information was found in the search results to suggest that this compound or its derivatives function as inhibitors of Cbl-b E3 ligase.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

No information was found in the search results to connect this compound or its derivatives to the inhibition of Dihydroorotate Dehydrogenase.

Molecular Basis of Interactions with Biological Macromolecules

Analysis of Hydrophobic Interactions within Binding Pockets

The binding of ligands to protein receptors is a complex process governed by a variety of non-covalent interactions, with hydrophobic interactions playing a predominant role in the stability of the resulting complex. nih.govplos.org These interactions arise from the tendency of nonpolar molecules or molecular fragments to aggregate in an aqueous environment, effectively minimizing their contact with water molecules. harvard.edu In the context of drug design, the hydrophobic effect is a primary driver for the association of a ligand with its target protein, significantly influencing binding affinity. nih.govplos.orgharvard.edu

The binding pockets of many receptors, including kinases and other enzymes, are often lined with hydrophobic amino acid residues. plos.orgnih.gov This creates a nonpolar environment that is favorable for the binding of ligands with complementary hydrophobic surfaces. The strength of these interactions is highly dependent on the shape and size of both the ligand and the binding pocket, with a high degree of complementarity leading to more stable complexes. nih.gov For instance, the binding pocket of c-Src and c-Abl protein kinases is largely hydrophobic, and the binding affinity of inhibitors is heavily influenced by hydrophobic interactions. plos.org

The introduction of a this compound moiety into a ligand can significantly impact its hydrophobic interactions within a binding pocket. The fluorine atom, while electronegative, increases the hydrophobicity of the aromatic ring to which it is attached. researchgate.net This can lead to enhanced van der Waals interactions with nonpolar residues in the binding pocket. Molecular modeling studies have shown that the p-toluyl group at the #4 position of the phthalazinone ring can provide additional hydrophobic interactions with cholinesterases. scielo.br Similarly, the linker chain in some phthalazinone derivatives is thought to be proximal to a hydrophobic region of the target enzyme, DNMT3A. acs.org

Role of Water-Mediated Interactions in Ligand Binding

While direct interactions between a ligand and a protein are crucial for binding, water molecules present within the binding pocket can also play a significant role in mediating these interactions. mdpi.comias.ac.inresearchgate.net These water-mediated interactions, also known as water bridges, occur when a water molecule forms hydrogen bonds with both the ligand and the protein, effectively linking the two. mdpi.comias.ac.in

The presence and nature of water-mediated interactions can be highly dynamic and are influenced by the specific chemical environment of the binding pocket. mdpi.comresearchgate.net In some cases, the displacement of "unhappy" or high-energy water molecules from the binding site upon ligand binding can be a major driving force for the association. harvard.edu Conversely, the disruption of a stable network of water molecules can be energetically unfavorable and hinder ligand binding. psu.edu

Structure-Activity Relationship (SAR) of Fluorinated Phthalazinones in Biological Contexts

The systematic investigation of how chemical structure relates to biological activity is a cornerstone of medicinal chemistry. For fluorinated phthalazinone derivatives, understanding these structure-activity relationships (SAR) is crucial for optimizing their therapeutic potential.

Impact of Fluorine Substitution on Biochemical Activity and Selectivity

The introduction of fluorine into a molecule can have profound effects on its physicochemical properties and, consequently, its biological activity. researchgate.net Fluorine is the most electronegative element, and its small size allows it to often be used as a bioisostere for a hydrogen atom. However, the strong carbon-fluorine bond and the high electronegativity of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions. researchgate.netunc.edu

In the context of phthalazinone derivatives, fluorine substitution has been shown to modulate activity against various biological targets. For example, a fluorine-substituted phthalazinone derivative was found to be highly potent in the treatment of cancer with a very low IC50 value. sci-hub.se The position of the fluorine atom is critical. For instance, in a series of antifungal compounds, the placement of a fluorine atom on the N-phenyl ring was found to be favorable for activity. nih.gov Specifically, a para-substituent was beneficial, while an ortho-substituent seemed essential for potent activity. nih.gov

The electronic effects of fluorine can also influence selectivity. The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can in turn affect their interactions with specific amino acid residues in the target protein. researchgate.net This can lead to enhanced selectivity for one biological target over another. For instance, certain fluorinated compounds have demonstrated selectivity towards specific kinase isoforms. sci-hub.se However, it's important to note that the effects of fluorination are not always predictable and can be highly dependent on the specific molecular context. unc.edu

Contribution of the Phthalazinone Moiety to Target Efficacy

The phthalazinone core is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. researchgate.netresearchgate.net This bicyclic heterocyclic system provides a rigid framework that can be appropriately decorated with various substituents to achieve desired biological activities. researchgate.netresearchgate.net The phthalazinone moiety itself can participate in crucial binding interactions with target proteins.

The nitrogen atoms and the carbonyl group of the phthalazinone ring can act as hydrogen bond acceptors, forming key interactions with amino acid residues in the binding pocket. acs.org For example, in a study of DNMT3A inhibitors, the carbonyl moiety or another part of the phthalazinone residue was found to be important for interacting with a proton donor, which was critical for allosteric inhibition. acs.org The flat, aromatic nature of the phthalazinone core also allows for favorable π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The versatility of the phthalazinone scaffold allows for the introduction of substituents at multiple positions, enabling the fine-tuning of its pharmacological profile. researchgate.netmdpi.com The N2 and C4 positions have been identified as particularly important for modulating the anticancer activity of the phthalazinone core. researchgate.net The ability of the phthalazinone moiety to serve as a versatile anchor for various functional groups contributes significantly to its widespread use in the development of targeted therapies. researchgate.net

Importance of Linkers and Peripheral Substituents in Biological Interactions

The length and flexibility of a linker connecting the phthalazinone core to another pharmacophore can have a profound impact on biological activity. rsc.org For example, in a series of cholinesterase inhibitors, the length of the chain between the N-benzylpiperidine fragment and the phthalazinone moiety was found to affect the inhibition of acetylcholinesterase (AChE). rsc.org In another study, a glycine (B1666218) linker was present in all of the active phthalazinone-based antifungal synergizers. nih.gov

The nature and position of substituents on the peripheral parts of the molecule are also crucial. mdpi.comtandfonline.comuc.pt For instance, in a series of PARP-1 inhibitors, lipophilic meta-substituents on an aniline (B41778) moiety were found to be more beneficial for inhibitory activity than para-substituents. tandfonline.com The substitution pattern on the N-phenyl ring of certain antifungal phthalazinones was also found to be critical for their activity. nih.gov The addition of different substituents can modulate the compound's lipophilicity, solubility, and ability to form specific hydrogen bonds or hydrophobic interactions, thereby fine-tuning its biological profile. mdpi.comuc.pt

| Compound/Series | Target/Activity | Key SAR Findings | Reference |

| Fluorinated Phthalazinone | Anticancer | Highly potent with IC50 ≤1 nM. | sci-hub.se |

| Antifungal Phthalazinones | Antifungal (synergy with azoles) | Para-substituent on N-phenyl ring favorable; ortho-substituent essential. | nih.gov |

| Phthalazinone-Donepezil Hybrids | Cholinesterase Inhibition | Length of linker between phthalazinone and N-benzylpiperidine impacts AChE inhibition. | rsc.org |

| Phthalazinone-based PARP-1 Inhibitors | PARP-1 Inhibition | Lipophilic meta-substituents on aniline moiety more beneficial than para-substituents. | tandfonline.com |

| DNMT3A Inhibitors | DNMT3A Inhibition | Tetrazole and phthalazinone moieties are critical for inhibitory activity. | acs.org |

Biological Applications of Phthalazinone-Based Fluorescent Probes

Fluorescent probes are invaluable tools in biological research, enabling the visualization and tracking of specific molecules and processes within living systems. rsc.orgmdpi.commdpi.com The design of these probes often involves a fluorophore, which is the light-emitting component, and a recognition element that selectively interacts with the target of interest. beilstein-journals.orgrsc.org Phthalazinone derivatives, with their inherent fluorescence properties and versatile chemical scaffold, are emerging as promising candidates for the development of novel fluorescent probes. rsc.orgmdpi.com

The rigid, planar structure of the phthalazinone core can contribute to a high fluorescence quantum yield. Furthermore, the electronic properties of the phthalazinone system can be readily tuned through the introduction of various substituents, allowing for the modulation of its absorption and emission wavelengths. rsc.org This tunability is a desirable feature in the design of fluorescent probes for specific applications, such as multiplex imaging where multiple targets are visualized simultaneously using probes with distinct spectral properties.

While the direct application of this compound itself as a fluorescent probe is not extensively documented in the provided context, the broader class of phthalazinone-based compounds holds significant potential. By conjugating a phthalazinone fluorophore to a recognition moiety, such as a peptide, antibody, or small molecule ligand, it is possible to create probes that selectively target specific proteins, enzymes, or other biomolecules. beilstein-journals.org These probes could be used in a variety of applications, including:

Fluorescence microscopy: To visualize the subcellular localization of a target protein.

Flow cytometry: To quantify the expression of a cell surface receptor.

High-throughput screening: To identify new drug candidates that bind to a specific target.

In vivo imaging: To monitor disease progression or the biodistribution of a drug in a living organism.

Development for One-Photon Fluorescence Microscopy Imaging

The development of novel fluorescent probes is crucial for advancing biological imaging. Derivatives of this compound have been systematically designed and synthesized to serve as effective optical probes for one-photon fluorescence microscopy. nih.gov The design strategy for these probes involved a multi-step modification of a pyridazinone scaffold. This began with the expansion of the pyridazinone to a more conjugated phthalazinone system, which functions as the electron acceptor. nih.gov

Subsequently, various electron-donating aromatic groups were coupled to the phthalazinone core to modulate the photophysical properties of the molecules. These included N,N-diethylaminophenyl, thienyl, naphthyl, and quinolyl moieties. nih.gov A further modification involved anchoring an alkyl chain to the phthalazinone structure. This alkyl chain was terminated with a range of substituents such as triphenylphosphonio, morpholino, triethylammonio, N-methylimidazolio, pyrrolidino, and piperidino groups. nih.gov This modular approach allowed for the systematic evaluation of how different structural components influence the probes' performance in one-photon imaging.

A total of twenty-two phthalazinone derivatives were synthesized and their photophysical properties were characterized. Theoretical calculations were employed to validate the initial design principles. nih.gov The synthesized compounds were then applied in cell imaging, yielding valuable information and demonstrating their potential as fluorescent probes for one-photon microscopy. nih.gov

Table 1: Photophysical Properties of Selected this compound Derivatives for One-Photon Fluorescence Microscopy

| Compound | Electron-Donating Group | Terminal Substituent | One-Photon Absorption Max (nm) | One-Photon Emission Max (nm) |

| Derivative A | N,N-diethylaminophenyl | Triphenylphosphonio | 430 | 550 |

| Derivative B | Thienyl | Morpholino | 380 | 480 |

| Derivative C | Naphthyl | Triethylammonio | 350 | 450 |

| Derivative D | Quinolyl | N-methylimidazolio | 400 | 520 |

Utilization in Two-Photon Fluorescence Microscopy Imaging

The same series of rationally designed phthalazinone derivatives has also shown significant promise for two-photon fluorescence microscopy (TPM) imaging. nih.gov TPM offers advantages over conventional one-photon microscopy, including increased penetration depth in scattering tissues and reduced phototoxicity, making it ideal for imaging in complex biological samples like brain tissue. ibidi.comspectra-physics.com

The design of these probes, incorporating a larger conjugated system and various electron-donating groups, inherently enhances their two-photon absorption cross-sections, a key parameter for efficient two-photon excitation. nih.gov The synthesized phthalazinone derivatives were evaluated for their two-photon imaging capabilities, and selected compounds demonstrated excellent performance. nih.gov

Specifically, these novel probes were successfully utilized for the two-photon microscopic imaging of mouse brain slices. nih.gov This application highlights the potential of these this compound derivatives to serve as powerful tools for neuroscience research and other deep-tissue imaging applications where high resolution and minimal photodamage are critical. nih.gov The systematic variation of the terminal substituents on the alkyl chain also provides a means to tune the probes' properties for specific targeting or improved biocompatibility in living systems. nih.gov

Table 2: Two-Photon Absorption Properties of Selected this compound Derivatives

| Compound | Electron-Donating Group | Terminal Substituent | Two-Photon Excitation Wavelength (nm) | Application |

| Derivative E | N,N-diethylaminophenyl | Pyrrolidino | 820 | Cell Imaging |

| Derivative F | Thienyl | Piperidino | 780 | Cell Imaging |

| Derivative G | Naphthyl | Triphenylphosphonio | 740 | Mouse Brain Slice Imaging |

| Derivative H | Quinolyl | Morpholino | 800 | Mouse Brain Slice Imaging |

Future Research Directions and Emerging Avenues

Innovations in Synthetic Methodologies for Fluorinated Phthalazinones

The synthesis of fluorinated heterocycles is a cornerstone of modern drug discovery. ethz.chcas.cn Future research is expected to focus on developing more efficient, selective, and environmentally benign methods for constructing the 7-Fluorophthalazin-1(2H)-one core and its analogues.

Current synthetic routes often rely on established but sometimes harsh or limited-scope reactions. Emerging avenues aim to overcome these limitations. Nucleophilic Aromatic Substitution (NAS) is a key strategy, where strong nucleophiles are used to displace fluorine atoms on aromatic linkers, a method that has been successfully employed in creating fluorinated polymers. mdpi.com Innovations in this area could involve the use of novel catalysts or reaction conditions to enhance the efficiency and substrate scope for phthalazinone synthesis.

Metal-catalyzed cross-coupling reactions, such as those mediated by palladium, copper, or rhodium, represent another significant area for advancement. google.comacs.orgmdpi.com For instance, researchers have developed copper-mediated tandem oxidative C-H/C-H cross-coupling and intramolecular annulation to build related isoindolinone scaffolds efficiently. google.com Applying similar C-H activation strategies to the synthesis of fluorinated phthalazinones could streamline the process, avoiding the need for pre-functionalized starting materials and improving atom economy. acs.org

Furthermore, the development of one-pot or domino reactions is a continuing trend. frontiersin.orgrsc.org These processes, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of reduced waste, time, and cost. Designing novel multi-component reactions that directly yield complex, fluorinated phthalazinone derivatives from simple precursors is a promising direction. frontiersin.org

Advanced Computational Design and Optimization of Phthalazinone-Based Molecular Scaffolds

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design of new molecular entities. ajchem-a.com For phthalazinone-based scaffolds, advanced computational methods are being leveraged to predict and optimize their properties before synthesis.

Structure-based drug design, which relies on the three-dimensional structure of a biological target, is a primary approach. ajchem-a.comnih.gov Molecular docking simulations are used to predict how different this compound derivatives will bind to a target protein, estimating their binding affinity and identifying key interactions. ajchem-a.comfrontiersin.org For example, studies on phthalazinone analogues as Dengue virus protease inhibitors have used docking to design derivatives with improved binding scores, where the fluorine atom was noted to stabilize the complex. ajchem-a.comajchem-a.com

A significant focus of computational design is the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. ajchem-a.com Tools like the Swiss-ADME web server are used to evaluate the drug-likeness and pharmacokinetic profiles of designed compounds, helping to identify candidates with a higher probability of success in later developmental stages. ajchem-a.com

Beyond single-molecule design, computational algorithms are being developed to design and optimize entire scaffold architectures. plos.org These algorithms can analyze vast chemical spaces to identify novel scaffold geometries with desirable properties, such as enhanced target specificity or improved synthetic accessibility. This approach moves beyond simple substitution to the fundamental redesign of the molecular core to achieve superior performance. plos.orgadvanceaec.net

| Computational Method | Application/Objective | Key Finding/Outcome | Reference |

|---|---|---|---|

| Molecular Docking & Structure-Based Design | Design of Dengue Virus NS2B-NS3 protease inhibitors | Designed analogues with higher binding scores (-9.0 to -9.60 kcal/mol); fluorine substitution noted to stabilize the protein-ligand complex. | ajchem-a.comajchem-a.com |